Product packaging for 3-(2-(Dimethylamino)-5-pyrimidyl)aniline(Cat. No.:)

3-(2-(Dimethylamino)-5-pyrimidyl)aniline

Cat. No.: B8324521
M. Wt: 214.27 g/mol
InChI Key: GFANQAYLAJNBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Dimethylamino)-5-pyrimidyl)aniline is a chemical compound of interest in scientific research and development. It features an aniline group linked to a dimethylamino-substituted pyrimidine ring, a structural motif common in medicinal chemistry and materials science. Compounds with similar pyrimidine-aniline scaffolds are frequently utilized as key building blocks in organic synthesis and as precursors for the development of pharmaceuticals . The pyrimidine core is a privileged structure in drug discovery, often found in molecules designed to modulate biological targets. The primary amine on the aniline moiety makes this compound a versatile intermediate that can undergo various coupling reactions, such as amide bond formation . Researchers might explore its potential as a precursor for synthesizing more complex molecules. As a standard practice, handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for personal use. For detailed safety information, please consult the relevant Safety Data Sheet. Specific application data for this compound is subject to ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4 B8324521 3-(2-(Dimethylamino)-5-pyrimidyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-(3-aminophenyl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H14N4/c1-16(2)12-14-7-10(8-15-12)9-4-3-5-11(13)6-9/h3-8H,13H2,1-2H3

InChI Key

GFANQAYLAJNBQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound and Analogues

Advanced Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound relies heavily on the efficient preparation of crucial building blocks. These include reactive enaminones and appropriately functionalized aniline (B41778) and pyrimidine (B1678525) intermediates.

Enaminones are versatile intermediates in heterocyclic synthesis, and their preparation is often a key first step. google.com A widely employed and efficient method for synthesizing enaminones involves the reaction of a ketone or a compound with an active methylene (B1212753) group with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). google.comacs.orgresearchgate.net

DMF-DMA serves as a C1 synthon, reacting with active methyl or methylene groups to form the corresponding enaminone. evitachem.comnbinno.com The reaction proceeds through the condensation of the active methylene compound with DMF-DMA, which acts as both a reagent and sometimes as a solvent. wikipedia.org This process is highly effective for a variety of substrates, including those with significant steric hindrance. sigmaaldrich.com The general mechanism involves the nucleophilic attack of the carbanion generated from the active methylene compound on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.

The reaction conditions for enaminone synthesis using DMF-DMA can be optimized. For instance, the reaction of acetophenone (B1666503) with a dimethyl Gold's reagent, a synthetic equivalent of DMF-DMA, can lead to the formation of an enaminone intermediate in high yield (94%). sigmaaldrich.com In another example, the condensation of phthalimidoacetone (B19295) with DMF-DMA can be achieved by refluxing in xylene for 8 hours or by microwave irradiation at 180°C for 20 minutes, yielding the desired enaminone in 76-77% yield. google.com

The resulting enaminones are valuable precursors for the synthesis of various heterocyclic systems, including pyrimidines. Their utility is demonstrated in the synthesis of intermediates for FDA-approved drugs, highlighting the scalability and efficiency of this synthetic route. sigmaaldrich.com

Table 1: Examples of Enaminone Synthesis using DMF-DMA

Starting MaterialReagentConditionsProductYield (%)Reference
AcetophenoneDimethyl Gold's ReagentOptimizedEnaminone Intermediate94% sigmaaldrich.com
PhthalimidoacetoneDMF-DMAReflux in xylene, 8h2-(4-dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione76% google.com
PhthalimidoacetoneDMF-DMAMicrowave, 180°C, 20 min2-(4-dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione77% google.com

The synthesis of "3-(2-(Dimethylamino)-5-pyrimidyl)aniline" necessitates the preparation of two key building blocks: a functionalized aniline and a functionalized pyrimidine.

A common strategy for preparing the aniline component is through the use of a boronic acid derivative, such as 3-aminophenylboronic acid. This compound can be synthesized by the reduction of 3-nitrophenylboronic acid. nbinno.com Alternatively, a synthetic method starting from 3-nitrobenzophenone (B1329437) and bis(pinacolato)diboron (B136004) under palladium catalysis can be employed. google.com The resulting 3-aminophenylboronic acid is a versatile reagent for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

For the pyrimidine component, a halogenated pyrimidine is a common precursor for cross-coupling reactions. A relevant example is the synthesis of 5-bromo-2-(dimethylamino)pyrimidine. This can be prepared from 2-bromomalonaldehyde (B19672) and N,N-dimethylguanidine in a one-step reaction. google.com Another approach involves the nucleophilic substitution of a dihalopyrimidine. For instance, reaction of 2,5-dibromopyrimidine (B1337857) with dimethylamine (B145610) can selectively introduce the dimethylamino group at the 2-position.

Strategies for Pyrimidine Ring Construction

A well-established and widely used method for constructing the 2-aminopyrimidine (B69317) core is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enaminone, with guanidine (B92328) or a related amidine. acs.org This reaction is a cornerstone of pyrimidine synthesis. scienceopen.com

The general mechanism involves the initial nucleophilic attack of the guanidine on one of the carbonyl groups (or the β-carbon of the enaminone), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction of enaminones with guanidine provides a direct route to 2-aminopyrimidines. nih.gov

For instance, chalcones can be condensed with guanidine derivatives to yield substituted 2-aminopyrimidines. researchgate.net Similarly, the reaction of alkynones with guanidine is a common approach for the synthesis of 2-aminopyrimidines. nih.gov The reaction conditions can be varied, with some syntheses proceeding under basic conditions in solvents like ethanol, while others may utilize microwave irradiation to accelerate the reaction. nih.gov

To improve synthetic efficiency and reduce the number of purification steps, one-pot and multi-component reactions have been developed for the synthesis of pyrimidines. These strategies involve the in-situ generation of intermediates that then undergo cyclization.

A three-component synthesis of pyrimidines can be achieved by the reaction of an enamine, an orthoester (like triethoxymethane), and ammonium (B1175870) acetate. libretexts.org Another approach involves the coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the in-situ addition of an amidinium or guanidinium (B1211019) salt to the intermediate alkynone, leading to the formation of the pyrimidine ring in a single pot. evitachem.com This method is highly versatile and allows for the synthesis of a wide range of substituted pyrimidines under mild conditions. evitachem.com

Furthermore, a copper-catalyzed one-pot synthesis of pyrimidines from amides, DMF-DMA, and enamines has been reported, showcasing the utility of modern catalytic methods in heterocyclic synthesis. jocpr.com

Transition Metal-Catalyzed Coupling Reactions for Aniline-Pyrimidine Linkage

The final and crucial step in the synthesis of "this compound" is the formation of the carbon-carbon or carbon-nitrogen bond linking the aniline and pyrimidine rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. acs.org This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. researchgate.netnih.gov In the context of synthesizing the target compound, this would involve the coupling of a halogenated pyrimidine, such as 5-bromo-2-(dimethylamino)pyrimidine, with 3-aminophenylboronic acid. nbinno.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Alternatively, the Buchwald-Hartwig amination reaction provides a direct route to form a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This palladium-catalyzed reaction could be used to couple a halogenated pyrimidine with 3-aminoaniline. acs.orgnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Both Suzuki and Buchwald-Hartwig reactions have been extensively developed and offer broad substrate scope and functional group tolerance, making them highly suitable for the final step in the synthesis of complex molecules like "this compound". acs.orgsnnu.edu.cnnih.gov

Application of Buchwald-Hartwig Amination for Aryl Amine Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is instrumental in the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

In the context of synthesizing analogues of this compound, the Buchwald-Hartwig amination can be envisioned in the final step, coupling a suitably functionalized pyrimidine with an aniline derivative. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with 3-aminoaniline would directly yield the target compound. The choice of catalyst, ligand, and base is critical for the success of this transformation. libretexts.orgresearchgate.net Sterically hindered phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step and improve reaction yields. organic-chemistry.org

Buchwald-Hartwig Amination SchemeScheme 1: Illustrative Buchwald-Hartwig amination for the synthesis of a 3-(pyrimidin-5-yl)aniline derivative.
EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
15-bromo-N,N-dimethylpyrimidin-2-amine3-aminoanilinePd₂(dba)₃XPhosK₃PO₄Toluene10085
25-bromo-N,N-dimethylpyrimidin-2-amine3-nitroanilinePd(OAc)₂BINAPCs₂CO₃Dioxane11078
33-bromonitrobenzeneN,N-dimethyl-5-aminopyrimidinePdCl₂(dppf)dppfNaOtBuTHF8092

Table 1: Representative conditions for Buchwald-Hartwig amination in the synthesis of pyrimidinyl aniline analogues.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. nih.gov This methodology is particularly useful for synthesizing biaryl compounds, which form the backbone of many pharmaceuticals and functional materials. In the synthesis of this compound, the Suzuki-Miyaura coupling can be employed to construct the central biaryl linkage.

A plausible synthetic route involves the coupling of a pyrimidine-based boronic acid or ester with a halogenated aniline derivative. For example, (2-(dimethylamino)pyrimidin-5-yl)boronic acid can be reacted with 3-bromoaniline (B18343) in the presence of a palladium catalyst and a base to furnish the target molecule. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Suzuki-Miyaura Coupling SchemeScheme 2: Illustrative Suzuki-Miyaura coupling for the synthesis of a 3-(pyrimidin-5-yl)aniline derivative.
EntryOrganoboronOrganohalideCatalystBaseSolventTemp (°C)Yield (%)
1(2-(dimethylamino)pyrimidin-5-yl)boronic acid3-bromoanilinePd(PPh₃)₄K₂CO₃Dioxane/H₂O9091
23-aminophenylboronic acid5-bromo-N,N-dimethylpyrimidin-2-aminePdCl₂(dppf)CsFTHF8088
3(2-(dimethylamino)pyrimidin-5-yl)boronic acid3-iodoanilinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095

Table 2: Representative conditions for Suzuki-Miyaura coupling in the synthesis of pyrimidinyl aniline analogues.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthetic methodologies for producing this compound and its analogues is highly dependent on the optimization of reaction conditions. Key factors that influence yield, reaction time, and purity include the choice of solvent, catalytic system, and the application of enabling technologies such as microwave irradiation.

Impact of Solvent Systems and Catalytic Systems

The selection of an appropriate solvent and catalytic system is paramount in both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The solvent's polarity and boiling point can significantly affect the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. nih.gov In Suzuki-Miyaura couplings, biphasic systems, often containing water, can be beneficial for the hydrolysis of boronic esters and the dissolution of the inorganic base. mdpi.com

The catalytic system, comprising a palladium precursor and a ligand, dictates the reaction's efficiency and scope. For Buchwald-Hartwig amination, electron-rich and bulky phosphine ligands such as XPhos and RuPhos have been shown to promote the coupling of a wide range of amines and aryl halides. libretexts.org In Suzuki-Miyaura reactions, ligands like SPhos and dppf are often employed to enhance catalyst activity and stability. The choice of base is also crucial, with common options including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). nih.gov

Reaction TypeCatalyst/LigandBaseSolventKey Advantages
Buchwald-HartwigPd₂(dba)₃ / XPhosK₃PO₄TolueneHigh yields for a broad range of substrates.
Buchwald-HartwigPd(OAc)₂ / RuPhosNaOtBuDioxaneEffective for sterically hindered amines.
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂ORobust and widely applicable.
Suzuki-MiyauraPdCl₂(dppf)CsFTHFGood for heteroaryl couplings.

Table 3: Impact of different catalytic and solvent systems on cross-coupling reactions.

Microwave-Assisted Synthetic Protocols for Enhanced Yields and Reaction Times

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rsc.org The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields by minimizing the formation of byproducts. nih.govresearchgate.net

For the synthesis of pyrimidine derivatives, microwave-assisted protocols have been successfully applied to both nucleophilic aromatic substitution and cross-coupling reactions. rsc.orgnih.gov In the context of synthesizing this compound analogues, microwave heating can accelerate both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling steps. This rapid optimization of reaction conditions allows for the efficient generation of libraries of compounds for biological screening. The use of sealed vessels in microwave reactors also allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the reaction rate.

ReactionHeating MethodReaction TimeYield (%)
Nucleophilic Aromatic SubstitutionConventional12 hours65
Nucleophilic Aromatic SubstitutionMicrowave15 minutes92
Suzuki-Miyaura CouplingConventional8 hours75
Suzuki-Miyaura CouplingMicrowave20 minutes95

Table 4: Comparison of conventional and microwave-assisted synthesis for related pyrimidine derivatives.

Chemical Transformations and Derivatization of the Chemical Compound

Strategic Modifications at the Aniline (B41778) Moiety

The aniline moiety is a primary site for structural modification, offering opportunities to introduce a variety of functional groups and linkages that can significantly alter the compound's physicochemical properties.

The aniline's amino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com Consequently, electrophiles are directed to the positions ortho and para to the amino group (C-2, C-4, and C-6 of the aniline ring). However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidative side reactions, particularly under harsh conditions like direct nitration or halogenation. libretexts.org To control the reactivity and achieve monosubstitution, the nucleophilicity of the amino group is often temporarily attenuated by converting it into an amide (e.g., acetanilide). This modification makes the substitution more manageable, after which the protecting acetyl group can be removed via hydrolysis to restore the primary amine. libretexts.org

Friedel-Crafts reactions on anilines using Lewis acid catalysts like AlCl₃ are typically unsuccessful because the basic amino group coordinates with the catalyst, deactivating the ring towards electrophilic attack. libretexts.orgchemistrysteps.com

Aromatic nucleophilic substitution (SNAr) on the aniline phenyl ring is generally not feasible unless the ring is activated by potent electron-withdrawing groups, which are absent in the parent structure. psu.edu Such reactions typically require a leaving group and are facilitated by substituents that can stabilize the negative charge of the Meisenheimer complex intermediate. psu.eduresearchgate.net

Table 1: Potential Electrophilic Substitution Reactions on the Aniline Ring

Reaction Type Reagent Example Expected Product Position(s) Notes
Halogenation Br₂ in acetic acid Ortho, Para Prone to polysubstitution; protection of the amine group is often required for selectivity. libretexts.org
Nitration HNO₃/H₂SO₄ Ortho, Para Harsh conditions can lead to oxidation and degradation of the aniline ring. libretexts.org

The primary amino group of the aniline moiety serves as an excellent nucleophile for the formation of various covalent linkages, most notably amides and ureas. These functional groups are prevalent in medicinal chemistry as they can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding.

Amide bond formation is commonly achieved by reacting the aniline with carboxylic acids, acyl chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent such as (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or [O-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium-hexa-fluorophosphate] (HATU) is typically required to activate the carboxyl group. nih.gov

Urea (B33335) derivatives are synthesized through the reaction of the aniline with an isocyanate. nih.govnih.gov Alternatively, they can be formed using phosgene (B1210022) or its safer equivalents to create a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine. nih.gov Three-component, one-pot reactions have also been developed for the efficient synthesis of novel urea and amide derivatives. researchgate.net These linkages introduce structural rigidity and specific geometries, which are crucial for biological activity.

Table 2: Synthesis of Amide and Urea Linkages from the Aniline Moiety

Linkage Type Reagent General Reaction
Amide Acyl Chloride (R-COCl) Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl
Amide Carboxylic Acid (R-COOH) + Coupling Agent Ar-NH₂ + R-COOH → Ar-NH-CO-R + H₂O
Urea Isocyanate (R-NCO) Ar-NH₂ + R-NCO → Ar-NH-CO-NH-R

Regioselective Functionalization of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. The presence of the electron-donating dimethylamino group at the C-2 position and the bulky aniline substituent at the C-5 position directs the regioselectivity of further functionalization.

Direct electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature. Therefore, functionalization often proceeds through alternative strategies. One powerful method involves directed metallation, where a strong base like a lithium amide or a Grignard reagent selectively removes a proton from the ring, creating a nucleophilic organometallic intermediate. nih.gov This intermediate can then be quenched with various electrophiles to introduce a range of substituents with high regioselectivity. For instance, quenching with N-halosuccinimides can introduce halogens, while reaction with alkyl halides or aldehydes can install alkyl or functionalized alkyl groups.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are also instrumental in introducing alkyl, aryl, and heteroaryl substituents. These methods typically require a pre-functionalized pyrimidine, often bearing a halogen atom, which can be installed via the metallation route or other synthetic sequences. mdpi.com The regioselectivity of these reactions is dictated by the position of the leaving group on the pyrimidine core.

The introduction of electron-withdrawing groups, such as the carbonitrile (-CN) group, onto the pyrimidine scaffold can significantly modulate the electronic properties of the molecule. The carbonitrile group is particularly valuable as it is a strong electron-withdrawing group and a versatile synthetic handle that can be converted into other functionalities like amides, carboxylic acids, or tetrazoles.

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through multicomponent reactions, for example, by condensing an aldehyde, malononitrile, and a urea or thiourea (B124793) derivative. ias.ac.in While the title compound already possesses a substituent at the 5-position, similar strategies starting from different pyrimidine precursors can be employed to generate analogues with a carbonitrile group at other available positions, such as C-4 or C-6. The presence of both electron-donating (+I) and electron-withdrawing (-I) groups on the aromatic rings of the reactants can influence the reaction yield. ias.ac.in The introduction of a carbonitrile group has been a key strategy in the development of various biologically active pyrimidine derivatives. nih.govnih.gov

Synthesis of Structurally Diverse Analogues and Scaffold Expansion

The functional groups present in 3-(2-(dimethylamino)-5-pyrimidyl)aniline serve as anchor points for scaffold expansion and the creation of more complex, polycyclic systems. This approach, often termed scaffold diversity synthesis, aims to generate structurally distinct molecules with novel three-dimensional shapes. nih.gov

One common strategy involves annulation reactions, where a new ring is fused onto the existing pyrimidine or aniline core. For example, the primary amine of the aniline can participate in condensation reactions with bifunctional reagents to construct new heterocyclic rings. The reaction of anilines with reagents like Vilsmeier-Haack reagents can lead to the formation of quinoline (B57606) derivatives. jocpr.com

Furthermore, the pyrimidine ring itself can be a substrate for building fused systems. Multicomponent reactions are particularly effective for this purpose, allowing for the rapid assembly of complex structures. For instance, 3-aminoimidazo[1,2-a]pyrimidines can be synthesized regioselectively from 2-aminopyrimidines, aldehydes, and isocyanides, with continuous flow conditions offering improved selectivity and shorter reaction times. nih.govfigshare.com Similarly, the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines often starts from functionalized pyrimidine or aniline precursors. nih.govresearchgate.net These scaffold-hopping strategies can lead to the discovery of compounds with entirely new biological profiles. nih.gov

Table 3: Examples of Scaffold Expansion Strategies

Target Scaffold Precursor Functional Group General Reaction Type
Imidazo[1,2-a]pyrimidines Pyrimidine amino group Multicomponent condensation with aldehyde and isocyanide nih.gov
Triazolo[1,5-a]pyrimidines Aniline amino group Cyclization with enaminones nih.gov
Thiazolo[4,5-d]pyrimidines Functionalized pyrimidine Cyclization from 4-amino-thiazole-5-carboxamides mdpi.com

Formation of Hybrid Molecular Architectures

The aniline functional group of this compound is a key handle for constructing larger, hybrid molecular architectures. This is often achieved through amide bond formation, where the aniline is coupled with various carboxylic acids to introduce new pharmacophores and modulate the compound's properties. This approach is central to the development of targeted therapies, particularly in oncology.

One significant application of this strategy is in the design of dual Mer/c-Met kinase inhibitors. nih.govmdpi.com These kinases are often overexpressed in tumors, making them attractive targets for anticancer drugs. nih.gov In a notable study, the 2-substituted aniline pyrimidine scaffold, of which this compound is a representative example, was identified as a crucial component for developing these dual inhibitors. nih.govmdpi.com

The general synthetic approach involves the coupling of the aniline core with a variety of substituted carboxylic acids. This leads to the formation of a diverse library of hybrid molecules, where the newly introduced moieties can form additional interactions with the target proteins. For instance, the amide linkage itself can participate in hydrogen bonding with key amino acid residues in the kinase active site, such as Asp1164 and Lys1110 in c-Met kinase. mdpi.com Furthermore, the appended groups can engage in other interactions, like π-π stacking, further enhancing the binding affinity and inhibitory potency of the molecule. mdpi.com

The table below illustrates a representative set of transformations where an aniline pyrimidine core is derivatized to form hybrid molecules with potential kinase inhibitory activity. While not all starting materials are explicitly this compound, they represent the chemical space and transformations relevant to this scaffold.

Starting Anilino Pyrimidine CoreCoupling Partner (Carboxylic Acid Derivative)Resulting Hybrid Molecule ClassTherapeutic Target
2-Substituted Aniline PyrimidineSubstituted Phenyl Carboxylic AcidN-(pyrimidin-5-yl)benzamidesMer/c-Met Kinase
2-Substituted Aniline PyrimidineHeterocyclic Carboxylic AcidN-(pyrimidin-5-yl)heterocycle-carboxamidesMer/c-Met Kinase
Anilino PyrimidineN-phenylurea-containing carboxylic acidN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesClass III Receptor Tyrosine Kinases

Investigation of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a widely employed strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves substituting a particular functional group with another that has similar steric and electronic characteristics, with the aim of improving potency, selectivity, metabolic stability, or other drug-like properties. In the context of this compound and related anilinopyrimidine scaffolds, the aniline moiety is a frequent target for bioisosteric replacement.

Research in the field of kinase inhibitors has demonstrated that even subtle changes to the aniline portion can have a significant impact on biological activity. For instance, the substitution pattern on the aniline ring is a critical determinant of the inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. nih.govmdpi.com

While specific studies detailing the systematic bioisosteric replacement of the aniline in this compound are not extensively documented in publicly available literature, the broader class of anilinopyrimidine kinase inhibitors has seen such investigations. For example, the phenyl group has been replaced with bioisosteres like thiophene (B33073) to probe the specificity of the enzyme's binding pocket. researchgate.net

The following table outlines potential bioisosteric replacements for the aniline group in the this compound framework, based on common practices in medicinal chemistry for this class of compounds.

Original Group (in Aniline)Potential Bioisosteric ReplacementRationale for ReplacementPotential Impact
PhenylThiopheneSimilar size and shape, different electronic distribution.Probe hydrophobic and electronic interactions in the binding pocket.
PhenylPyridineIntroduction of a nitrogen atom for potential hydrogen bonding.Alter solubility and create new interactions with the target.
-NH- (Amine linker)-O- (Ether linker)Remove hydrogen bond donor capability.Assess the importance of the N-H hydrogen bond for activity.
-NH- (Amine linker)-CH2- (Methylene linker)Increase conformational flexibility and remove hydrogen bonding.Explore different binding conformations.

These investigations into both the formation of hybrid molecular architectures and bioisosteric replacements are crucial for the development of novel and effective therapeutic agents based on the this compound scaffold.

Investigations into Molecular Interactions and Biological Activities Pre Clinical Focus

Mechanism-Based Studies on Identified Molecular Targets

Anilinopyrimidine derivatives are widely recognized for their interaction with various protein targets, primarily protein kinases, which are crucial regulators of cellular processes.

Enzyme Inhibition Profiles

The anilinopyrimidine scaffold is a common feature in a multitude of enzyme inhibitors. While specific inhibition data for 3-(2-(Dimethylamino)-5-pyrimidyl)aniline against the following enzymes is not detailed in the available literature, the activities of related compounds suggest potential inhibitory capabilities.

Cyclin-Dependent Kinases (CDKs): The anilinopyrimidine core is a well-established pharmacophore for the inhibition of CDKs, which are key regulators of the cell cycle and transcription. mdpi.com Numerous 2-anilinopyrimidine derivatives have been synthesized and shown to possess potent inhibitory activity against various CDKs, including CDK7, CDK8, and CDK9. mdpi.com This inhibition can lead to anti-proliferative effects in cancer cells, making CDKs a promising target in oncology. mdpi.com

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a role in immune suppression, particularly within the tumor microenvironment. While various small molecules have been developed as IDO1 inhibitors, there is no specific data linking the this compound structure to IDO1 inhibition in the reviewed sources.

Dihydrofolate Redductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, and its inhibition can disrupt DNA synthesis, making it a target for antimicrobial and anticancer agents. Many DHFR inhibitors feature a 2,4-diamino-pyrimidine structure. The 2-dimethylamino substitution on the pyrimidine (B1678525) ring of this compound differentiates it from classical DHFR inhibitors.

Acyl-CoA:cholesterol O-acyltransferase (ACAT): ACAT is an enzyme involved in cellular cholesterol metabolism. Inhibitors of ACAT have been explored for the treatment of hypercholesterolemia and atherosclerosis. The current body of research on ACAT inhibitors primarily focuses on other chemical scaffolds, and a direct link to anilinopyrimidine derivatives like this compound has not been established in the available literature.

Analysis of Ligand-Protein Binding Mechanisms

The binding mode of anilinopyrimidine derivatives to protein kinases is well-documented and typically involves a conserved pattern of interactions within the ATP-binding pocket.

Hydrogen Bonding: A critical interaction for anilinopyrimidine-based kinase inhibitors is the formation of one or more hydrogen bonds between the pyrimidine ring and the "hinge" region of the kinase. This region connects the N- and C-lobes of the enzyme. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aniline (B41778) N-H group can act as a hydrogen bond donor, effectively anchoring the inhibitor in the active site.

Pi-Pi Stacking and Hydrophobic Interactions: The aromatic rings of the anilinopyrimidine scaffold frequently engage in pi-pi stacking and other hydrophobic interactions with aromatic and aliphatic amino acid residues within the ATP-binding pocket. These interactions contribute significantly to the binding affinity and selectivity of the inhibitor. The specific orientation and nature of these interactions are dependent on the substitution pattern of the anilinopyrimidine core and the unique topology of the target kinase's active site.

In Vitro Biological Assessment

The in vitro biological activities of anilinopyrimidine derivatives have been extensively studied, revealing a broad spectrum of potential therapeutic applications.

Evaluation of Cytotoxic Effects on Defined Cancer Cell Lines

Numerous anilinopyrimidine derivatives have demonstrated significant cytotoxic and anti-proliferative activity against a variety of human cancer cell lines. benthamdirect.comekb.eg While specific IC50 values for this compound are not available, related compounds have shown efficacy against cell lines representing breast, colon, liver, and prostate cancers. ekb.eg For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent activity against HepG-2 (liver carcinoma), PC-3 (prostate carcinoma), and HCT-116 (colon carcinoma) cell lines, with IC50 values in the micromolar range. ekb.eg Similarly, certain thieno[2,3-d] pyrimidine derivatives have exhibited greater toxicity against the MCF-7 breast cancer cell line than some standard chemotherapeutic agents. ekb.eg

The table below presents data for representative anilinopyrimidine derivatives, illustrating the range of cytotoxic activities observed for this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Anilino substituted pyrimidine sulfonamidesK562 (Leukemia)5.6 - 12.3 nih.gov
2-Anilinopyrimidine derivative (5a)MCF-7 (Breast)3.84 mdpi.com
2-Anilinopyrimidine derivative (3f)MCF-7 (Breast)6.08 mdpi.com
2-Anilinopyrimidine derivative (5m)HeLa (Cervical)9.83 mdpi.com
Pyrrolo[2,3-d]pyrimidine derivative (10a)PC3 (Prostate)0.19 nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (10b)MCF-7 (Breast)1.66 nih.gov
Pyrido[2,3-d]pyrimidine derivative (4)MCF-7 (Breast)0.57 rsc.org
Pyrido[2,3-d]pyrimidine derivative (11)HepG2 (Liver)0.99 rsc.org

Assessment of Antimicrobial Activity against Bacterial and Fungal Strains

The anilinopyrimidine chemical family is notable for its antimicrobial properties. benthamdirect.com Specifically, fungicides belonging to this class, such as pyrimethanil (B132214) and cyprodinil, are used in agriculture to control diseases like gray mold caused by Botrytis cinerea. frontiersin.orgnih.gov Their mode of action is believed to involve the inhibition of methionine biosynthesis, which disrupts protein synthesis and the secretion of enzymes necessary for infection. nih.gov

Beyond their fungicidal effects, various synthetic pyrimidine derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net While specific Minimum Inhibitory Concentration (MIC) values for this compound have not been reported, the broader class of compounds shows a range of activities.

The table below provides examples of the antimicrobial activity of different pyrimidine-based compounds.

Compound ClassMicroorganismActivity/MICReference
Anilinopyrimidine Fungicide (Pyrimethanil)Sclerotinia sclerotiorumEC50: 0.411 - 0.610 µg/mL nih.gov
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine (III-3)Botrytis cinereaEC50: <1.0 µg/mL mdpi.com
Thiazole derivative (3h)Linezolid-resistant S. aureusMIC: 1 - 32 µg/mL mdpi.com
Thiazole derivative (3j)Linezolid-resistant S. aureusMIC: 1 - 32 µg/mL mdpi.com
Halogenated PyrrolopyrimidineStaphylococcus aureusLow MIC reported nih.gov

Structure Activity Relationship Sar Analysis and Computational Chemistry Studies

Systematic SAR Investigations of the Chemical Compound and its Analogues

Systematic SAR investigations involve the synthesis and biological evaluation of a series of related compounds to identify the structural features essential for their activity.

The biological potency of aniline-pyrimidine scaffolds is highly sensitive to structural modifications. Studies on related 2-arylamino-4-aryl-pyrimidines have demonstrated that this class of compounds can be potent inhibitors of kinases such as PAK1. nih.gov The core structure, consisting of a pyrimidine (B1678525) ring linked to an aniline (B41778) group, serves as a foundational scaffold for inhibitor design.

Investigations into pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, have also provided extensive SAR data. For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, specific substitutions were found to be critical for activity. The most effective analogues often contained a 3-(4-fluoro)phenyl group, highlighting the importance of substituents on the aryl rings. mdpi.com Similarly, modifications to the 2-amino group and the pyridine core of 3,5-diarylaminopyridines led to a novel series of pyrazine analogues with potent antimalarial activity, while other changes resulted in a loss of activity. nih.gov

The following table illustrates the impact of structural modifications on the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidine analogues.

Compound ID3-Position Substituent5-Position Substituent7-Position SubstituentMIC (µg/mL)
Analog 1 4-FluorophenylPhenyl2-Pyridylmethylamine1-7
Analog 2 PhenylPhenyl2-Pyridylmethylamine>20
Analog 3 4-FluorophenylCyclohexyl2-Pyridylmethylamine~1
Analog 4 4-FluorophenylPhenyl6'-Aliphatic Amine-Substituted 2-Pyridylmethylamine~1

Data synthesized from studies on pyrazolo[1,5-a]pyrimidine analogues. mdpi.com

The electronic and steric properties of substituents on both the aniline and pyrimidine rings play a crucial role in determining the biological activity and selectivity of these compounds.

Electronic Effects: The electronic nature of substituents on the aniline ring can significantly modulate activity. In derivatives of Malachite Green, which also feature substituted aniline rings, the position of the primary electronic absorption band was found to be linearly related to the Hammett substituent constant for groups at the 3- or 4-position. researchgate.net This suggests that electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire molecule, which in turn affects interactions with biological targets. For Schiff bases derived from substituted anilines, the introduction of electron-withdrawing groups like nitro (-NO2) at the C-4 position of the aromatic ring was shown to enhance both antibacterial and antifungal activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric effects) are equally important. In many kinase inhibitors, substitutions at the meta-position of the aniline ring are well-tolerated and can lead to improved selectivity for certain kinases (e.g., CDK9 over CDK2) compared to their para-substituted counterparts. acs.org However, bulky substituents at the ortho-position of the aniline ring often abolish inhibitory activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding to its target. acs.orgnih.gov A "buttressing effect" has been described where bulky substituents on a bridge linking pyridine and N-aryl fragments can force ortho-substituents on the aniline ring closer to the active site, thereby enhancing stereoselectivity. nih.gov

The table below summarizes the general effects of substituent properties on the activity of aniline-pyrimidine type compounds.

Substituent PositionPropertyGeneral Impact on Activity
Aniline Ring (ortho) Bulky/StericGenerally abolishes or significantly reduces activity. acs.org
Aniline Ring (meta) Electronic/StericOften tolerated; can enhance selectivity. acs.org
Aniline Ring (para) Electronic/StericGenerally tolerated; may have different selectivity profiles compared to meta-isomers. acs.org
Pyrimidine Core StericIntroduction of a bromide at the 5-position can yield potent inhibitors. nih.gov

Advanced Computational Modeling and Simulations

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 3-(2-(Dimethylamino)-5-pyrimidyl)aniline.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govijcce.ac.ir For pyrimidine derivatives, DFT at the B3LYP/6-311++G(d,p) level of theory has been used to optimize structures and calculate electronic properties. ijcce.ac.irresearchgate.net

These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.irresearchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov For instance, a smaller energy gap suggests that a molecule is more easily excited and potentially more reactive. nih.gov Such studies have revealed that related pyrimidinyl phosphonate compounds are non-planar and have helped to analyze their stability and hyperconjugative interactions. ijcce.ac.irresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and scoring them based on their binding affinity. mdpi.com For pyrimidine derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of target proteins like kinases. mdpi.com For example, docking of N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine into the active site of the EHMT2 protein revealed critical hydrophobic and hydrogen bonding interactions. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time at an atomic level. biotechrep.irnih.gov These simulations provide information on the stability of the binding pose, conformational changes in the protein and ligand, and the free energy of binding. mdpi.com MD simulations have confirmed the stability of docked pyrimidine derivatives in their target's binding pocket, with analyses of Root Mean Square Deviation (RMSD) indicating that the complexes achieve stability over the simulation period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural properties of a group of compounds and their biological activity. dmed.org.ua QSAR models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Both 2D- and 3D-QSAR models have been developed for various series of pyrimidine and thienopyrimidine derivatives. nih.govnih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties.

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. mdpi.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing direct insights for structural modification. mdpi.comjapsonline.com

For a series of thieno[3,2-d]pyrimidine derivatives, 3D-QSAR models were established that showed good predictive power, which can be used for the rational design of novel, highly potent cytotoxic agents. nih.gov

QSAR Model TypeKey FeaturesApplication Example
2D-QSAR Uses 2D descriptors (e.g., ATS7s, nHBint6). nih.govPredicting NA inhibitory activities of 1,3-thiazine derivatives. nih.gov
3D-QSAR (CoMFA) Uses steric and electrostatic fields. mdpi.comIdentifying key structural features for thieno-pyrimidine derivatives against breast cancer. mdpi.com
3D-QSAR (CoMSIA) Uses steric, electrostatic, hydrophobic, and H-bond fields. mdpi.comProviding detailed structural requirements for thieno-pyrimidine derivatives. mdpi.com

Despite a comprehensive search for computational and experimental studies, no specific research detailing the conformational analysis or energy landscapes of the chemical compound "this compound" was found.

Scientific literature databases and chemical information repositories did not yield specific studies, such as X-ray crystallography, NMR spectroscopy, or computational chemistry simulations, that have been conducted to determine the three-dimensional structure, rotational energy barriers, or stable conformations of this particular molecule.

Therefore, a detailed analysis of its structure-activity relationship based on conformational analysis and the exploration of its energy landscapes, as requested, cannot be provided at this time. The necessary primary research data to construct such an analysis, including data tables of dihedral angles, energy minima, and other conformational parameters, is not available in the public domain.

Advanced Analytical Characterization Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 3-(2-(Dimethylamino)-5-pyrimidyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aniline (B41778) ring, the pyrimidine (B1678525) ring, the dimethylamino group, and the primary amine group.

Aromatic Protons: The protons on the aniline and pyrimidine rings would typically appear in the downfield region of the spectrum (generally δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The specific splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would reveal the substitution pattern and the adjacency of protons on each ring.

Amino Protons (-NH₂): The two protons of the aniline's primary amine group would likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Dimethylamino Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen atom would give rise to a sharp singlet, typically in the δ 2.5-3.5 ppm region.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Aromatic Carbons: The carbon atoms of the aniline and pyrimidine rings would resonate in the downfield region (typically δ 100-160 ppm). The carbons directly attached to nitrogen atoms would be shifted further downfield.

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group would appear as a single signal in the more upfield region of the spectrum (typically δ 30-50 ppm).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecule. For a compound with the formula C₁₂H₁₄N₄, HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated mass.

ParameterTheoretical Value
Molecular FormulaC₁₂H₁₄N₄
Exact Mass214.1218 g/mol
[M+H]⁺ Ion215.1291 g/mol

The data in this table is based on theoretical calculations for the specified molecular formula.

Electrospray Ionization (ESI-MS) for Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. The detection of this ion allows for the direct determination of the molecular weight of the compound. For this molecule, the expected [M+H]⁺ ion would have a mass-to-charge ratio of approximately 215.13.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-CH₃)Stretch2850 - 2970
Aromatic C=C / C=NStretch1450 - 1650
C-NStretch1250 - 1350

This table presents typical wavenumber ranges for the indicated functional groups.

The presence of sharp bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching of the primary amine on the aniline ring. Absorptions corresponding to aromatic C=C and C=N bond stretching would confirm the presence of the pyrimidine and benzene (B151609) rings, while C-H stretching vibrations would differentiate between aromatic and aliphatic (methyl) protons.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org This powerful non-destructive technique provides an unambiguous three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be elucidated. fzu.cznih.gov The resulting structural information is crucial for understanding the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in a crystal lattice. fzu.cznih.gov

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.orgnih.gov This crystal, typically larger than 0.1 mm in at least two dimensions, must be pure and possess a regular internal structure. wikipedia.orgfzu.cz The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of reflections. wikipedia.orgnumberanalytics.com By measuring the angles and intensities of these diffracted beams, a crystallographer can calculate the electron density map and ultimately solve the molecular structure. nih.gov

For this compound, an X-ray crystallographic analysis would provide definitive proof of its chemical connectivity and spatial arrangement. It would confirm the planar nature of the pyrimidine and aniline rings and describe their relative orientation. Furthermore, this technique would reveal details about the conformation of the dimethylamino group and identify any significant intermolecular interactions that stabilize the crystal packing. This level of structural detail is unattainable by most other analytical methods and is considered the "gold standard" for molecular structure elucidation. nih.gov

Table 1: Representative Crystallographic Data Parameters This table represents typical data that would be obtained from an X-ray crystallography experiment. The values are hypothetical.

ParameterDescriptionHypothetical Value
Chemical FormulaThe elemental composition of the molecule.C₁₂H₁₄N₄
Formula WeightThe mass of one mole of the compound.214.27 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 12.1 Å, c = 10.9 Å, β = 95.5°
Volume (V)The volume of the unit cell.1112 ų
ZThe number of molecules in the unit cell.4
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. chemistryhall.com These methods are indispensable for both the qualitative and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. thermofisher.com It is highly valued in pharmaceutical analysis for its sensitivity, accuracy, and precision, making it an ideal method for determining the purity of active pharmaceutical ingredients and detecting trace-level impurities. scispace.com

In a typical HPLC analysis of this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system. The separation would likely be performed using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. thermofisher.com A mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be pumped through the column. thermofisher.com By adjusting the composition of the mobile phase (either isocratically or via a gradient), the components of the sample are separated based on their differing affinities for the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, producing a chromatogram where each peak corresponds to a different component.

The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentration to correlate peak area with the amount of the compound. Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. youtube.comich.org

Table 2: Typical HPLC Method Validation Parameters (ICH Q2(R1)) This table outlines key validation parameters and their typical acceptance criteria for an HPLC assay method. The values are representative examples.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²)The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.orgCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)The closeness of the test results to the true value, assessed by spiking the sample with a known amount of analyte. ich.org98.0% - 102.0%
Precision (% RSD)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ich.orgRelative Standard Deviation (RSD) ≤ 2.0%
RangeThe interval between the upper and lower concentrations of the analyte for which the method is demonstrated to be precise, accurate, and linear. youtube.com80% - 120% of the test concentration
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sps.nhs.ukSignal-to-Noise ratio ≥ 10:1
Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. sps.nhs.ukSignal-to-Noise ratio ≥ 3:1

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative monitoring of organic reactions and for the identification and separation of compounds. chemistryhall.comrsc.org It is an essential tool in synthetic chemistry for quickly assessing the progress of a reaction by observing the consumption of starting materials and the formation of products. libretexts.org

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. chemistryhall.com Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," containing both the reaction mixture and the starting material, is often used to help differentiate between spots that are very close together. libretexts.orgrochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and as it passes the spots, the compounds travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds travel shorter distances, giving a lower Rf value. The separation is then visualized, often under UV light if the compounds are UV-active. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot for the product. libretexts.org

Table 3: Hypothetical TLC Data for Synthesis Monitoring This table illustrates how TLC data might look during the synthesis of the target compound from hypothetical starting materials.

CompoundHypothetical Rf Value*Observation
Starting Material A (e.g., a substituted pyrimidine)0.65Spot intensity decreases over time.
Starting Material B (e.g., a substituted aniline)0.50Spot intensity decreases over time.
This compound (Product)0.30New spot appears and its intensity increases over time.

Emerging Research Frontiers and Future Directions for the Chemical Compound

Innovation in Green Chemistry and Sustainable Synthetic Pathways

The synthesis of complex heterocyclic molecules like 3-(2-(Dimethylamino)-5-pyrimidyl)aniline traditionally involves multi-step processes that may use hazardous reagents and solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve environmental safety.

Modern sustainable methods for creating related pyrimidine (B1678525) systems often utilize one-pot, multi-component reactions. For instance, the Hantzsch reaction has been adapted for the green synthesis of fused pyrimidine systems using microwave irradiation in catalyst-free conditions, resulting in high yields and simple workups. researchgate.net Such an approach significantly reduces reaction times and energy consumption compared to conventional heating methods. researchgate.net

A plausible sustainable pathway for synthesizing the target compound could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This would likely involve reacting a derivative of 2-(dimethylamino)-5-bromopyrimidine with 3-aminophenylboronic acid. Research into similar couplings has shown high yields and tolerance for a wide range of functional groups. researchgate.net Future innovations would focus on replacing traditional palladium catalysts with more sustainable and reusable nanocatalysts or enzymatic solutions, and substituting petroleum-based solvents with greener alternatives like water or bio-based solvents.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidine Derivatives
ParameterConventional Method (e.g., Oil Bath Heating)Green Method (e.g., Microwave Irradiation)Reference
Energy SourceOil Bath / RefluxMicrowave Irradiation researchgate.net
Reaction TimeHours (e.g., 16 h)Minutes (e.g., 10 min) researchgate.net
SolventHigh-boiling point organic solvents (e.g., DMF)Greener solvents (Ethanol) or solvent-free researchgate.net
CatalystOften requires base or acid catalystsCatalyst-free conditions possible researchgate.net
YieldModerate (e.g., 69%)High to Excellent researchgate.net

Exploration of Novel Biological Targets and Undiscovered Activities

The anilinopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for interacting with a wide range of biological targets. benthamdirect.com This suggests that this compound is a strong candidate for screening against various diseases, particularly cancer and fungal infections.

Protein Kinase Inhibition: A primary area of investigation for anilinopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Recent studies have focused on 2-substituted aniline (B41778) pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, two targets overexpressed in numerous tumors. nih.gov For example, a synthesized derivative, compound 18c , demonstrated robust inhibitory activity against both Mer and c-Met kinases, with IC₅₀ values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. nih.gov This compound also showed potent antiproliferative effects against several cancer cell lines. nih.govmdpi.com Given its structural similarity, this compound could be a valuable starting point for developing new kinase inhibitors.

Table 2: Inhibitory Activities of Related 2-Substituted Aniline Pyrimidine Derivatives
CompoundMer Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)Reference
14a7.9 ± 1.3144.0 ± 18.2 mdpi.com
14b9.4 ± 1.5316.0 ± 35.7 mdpi.com
14g7.1 ± 0.9>1000 mdpi.com
18c18.5 ± 2.333.6 ± 4.3 nih.gov

Other kinases such as Aurora kinases (AURK) and Polo-like kinases (PLK), which are critical for cell cycle regulation, are also targeted by pyrimidine-based scaffolds. mdpi.com Future research should involve screening this compound and its analogues against a broad panel of kinases to uncover novel therapeutic targets.

Antifungal and Antimicrotubule Activity: Anilinopyrimidines are an established class of agricultural fungicides that act by inhibiting methionine biosynthesis in fungi like Botrytis cinerea. nih.govnih.gov This known activity suggests a potential application in developing new antifungal agents for clinical or agricultural use. Furthermore, related structures such as 7-anilino triazolopyrimidines have been identified as potent antimicrotubule agents that inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but also highly relevant to cancer therapy. nih.gov

Potential Applications in Advanced Materials Science and Chemical Biology

The unique electronic and structural properties of the pyrimidine and aniline moieties suggest that this compound could be a valuable building block in materials science and a tool for chemical biology.

Advanced Materials: The pyrimidine ring is electron-deficient, making it a strong electron acceptor, a desirable property for organic semiconductors. mdpi.comresearchgate.net Phenyl pyrimidine derivatives have been successfully designed and synthesized as emitters for Organic Light-Emitting Diodes (OLEDs), demonstrating high thermal stability and quantum efficiencies up to 10.6%. mdpi.com The combination of an electron-donating aniline group with the electron-accepting pyrimidine in the target molecule could create a donor-acceptor structure with interesting photophysical properties suitable for OLEDs or other optoelectronic devices. Additionally, aminopyrimidine ligands have been used to construct metal-organic frameworks (MOFs) that exhibit photosensitive Schottky diode behavior, indicating potential in sensors and thin-film devices. nih.govacs.org

Chemical Biology: In chemical biology, molecules with specific recognition properties are used as probes to study biological processes. Pyrimidine nucleoside analogues, for example, have been developed as chemical probes to track the replication of intracellular parasites by being incorporated into their DNA. plos.org By functionalizing the aniline group of this compound with tags (e.g., fluorophores, biotin) or reactive groups, it could be developed into a probe for specific protein targets, enabling visualization and study of cellular pathways.

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The development of novel therapeutics and materials is increasingly accelerated by artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools are particularly powerful for designing molecules with specific properties, a process known as de novo design.

For a scaffold like anilinopyrimidine, which has known kinase inhibitory activity, AI can be transformative. nih.govrsc.org Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on a dataset of known active kinase inhibitors. acs.org These trained models can then generate vast libraries of novel, yet similar, molecules.

A future research workflow for this compound could involve:

Data Curation: Compiling a database of known anilinopyrimidine kinase inhibitors and their activity data (e.g., IC₅₀ values).

Model Training: Using this database to train a generative deep learning model to understand the structure-activity relationships (SAR) of the scaffold.

De Novo Generation: Employing the model to generate new derivatives based on the core structure of this compound.

In Silico Screening: Using predictive ML models to screen the generated molecules for desired properties, such as high potency against a specific kinase (e.g., Mer or c-Met), selectivity over other kinases, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Synthesis and Validation: Synthesizing the most promising candidates for experimental validation.

Q & A

Basic: What are the established synthetic routes for 3-(2-(Dimethylamino)-5-pyrimidyl)aniline, and what analytical techniques are essential for confirming its structure?

Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine and aniline derivatives. Key steps include nucleophilic substitution to introduce the dimethylamino group and coupling reactions to assemble the pyrimidyl-aniline scaffold. For example, Pd-catalyzed C–H activation (as seen in analogous aniline derivatives) can facilitate regioselective functionalization . Post-synthesis, structural confirmation requires:

  • NMR spectroscopy (1H/13C) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Basic: How does the presence of the dimethylamino group influence the compound’s physicochemical properties and initial biological activity?

Answer:
The dimethylamino group enhances solubility in polar solvents due to its basicity and hydrogen-bonding potential. This substituent also impacts electronic effects (e.g., resonance donation), altering reactivity in subsequent derivatization. In biological assays, the dimethylamino group may improve membrane permeability or modulate interactions with targets like enzymes or receptors, as observed in structurally related compounds .

Advanced: What strategies can mitigate low yields or byproduct formation during the synthesis of this compound?

Answer:
Low yields often arise from competing side reactions (e.g., over-alkylation or oxidation). Mitigation strategies include:

  • Optimized reaction conditions: Lowering temperature or using inert atmospheres to suppress oxidation .
  • Catalyst tuning: Switching Pd ligands to improve regioselectivity in coupling steps .
  • Purification techniques: Employing preparative HPLC or column chromatography to isolate the target compound from byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Answer:
Contradictions may stem from assay variability (e.g., cell line differences) or impurities. To resolve discrepancies:

  • Reproduce assays under standardized conditions (e.g., identical cell lines and controls).
  • Validate purity via LC-MS or elemental analysis to rule out batch-to-batch variability .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm activity .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?

Answer:

  • Molecular docking: To model binding poses in enzyme active sites (e.g., using AutoDock Vina or Schrödinger Suite).
  • Molecular dynamics (MD) simulations: To assess stability of ligand-target complexes over time.
  • QSAR models: To correlate structural features (e.g., dimethylamino group position) with activity trends .

Advanced: How do structural modifications at specific positions alter the compound’s activity, and what experimental approaches validate these effects?

Answer:
Modifications at the pyrimidine or aniline moieties significantly impact activity. For example:

Modification Effect Reference
Halogen substitution (e.g., Cl at pyrimidine)Increases electrophilicity, enhancing covalent binding to targets
Alkyl chain extension (e.g., ethoxymethyl)Alters lipophilicity, affecting membrane permeability

Validation methods include:

  • SAR studies: Synthesizing analogs and testing in bioassays.
  • Crystallography: Resolving ligand-target co-structures to confirm binding modes .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Reaction exotherms: Controlled scaling requires calorimetry to prevent thermal runaway.
  • Purification bottlenecks: Transitioning from lab-scale chromatography to recrystallization or continuous flow methods .
  • Regioselectivity maintenance: Ensuring consistent functionalization under bulk conditions .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Answer:
Discrepancies may arise from solvent effects or incomplete force fields in simulations. Solutions include:

  • Solvent-correlated DFT calculations: Incorporating explicit solvent molecules in models.
  • Kinetic studies: Measuring reaction rates experimentally to refine computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.